Cas no 2639449-44-6 (5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide)

5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide
- EN300-27734098
- 2639449-44-6
-
- インチ: 1S/C11H11ClFN3O2S/c1-2-8-10(19(14,17)18)11(12)16(15-8)9-6-4-3-5-7(9)13/h3-6H,2H2,1H3,(H2,14,17,18)
- InChIKey: KBKNPVHITAWDGC-UHFFFAOYSA-N
- SMILES: ClC1=C(C(CC)=NN1C1C=CC=CC=1F)S(N)(=O)=O
計算された属性
- 精确分子量: 303.0244536g/mol
- 同位素质量: 303.0244536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 86.4Ų
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27734098-10g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 10g |
$2762.0 | 2023-09-10 | ||
Enamine | EN300-27734098-0.1g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 0.1g |
$565.0 | 2025-03-19 | |
Enamine | EN300-27734098-0.25g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 0.25g |
$591.0 | 2025-03-19 | |
Enamine | EN300-27734098-10.0g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 10.0g |
$2762.0 | 2025-03-19 | |
Enamine | EN300-27734098-0.5g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 0.5g |
$616.0 | 2025-03-19 | |
Enamine | EN300-27734098-5.0g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 5.0g |
$1862.0 | 2025-03-19 | |
Enamine | EN300-27734098-2.5g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 2.5g |
$1260.0 | 2025-03-19 | |
Enamine | EN300-27734098-0.05g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 0.05g |
$539.0 | 2025-03-19 | |
Enamine | EN300-27734098-1g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 1g |
$642.0 | 2023-09-10 | ||
Enamine | EN300-27734098-1.0g |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide |
2639449-44-6 | 95.0% | 1.0g |
$642.0 | 2025-03-19 |
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamideに関する追加情報
Comprehensive Guide to 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (CAS No. 2639449-44-6)
5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide (CAS No. 2639449-44-6) is a specialized sulfonamide derivative with a unique pyrazole core. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential applications. The presence of both chloro and fluoro substituents enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The molecular structure of 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide features a pyrazole ring substituted with an ethyl group at the 3-position and a sulfonamide moiety at the 4-position. The 2-fluorophenyl group attached to the nitrogen atom contributes to its distinct electronic properties, which are critical for its interactions in biological systems. Researchers are particularly interested in its potential as a enzyme inhibitor or receptor modulator, given the sulfonamide group's known bioactivity.
In recent years, the demand for fluorinated pyrazole derivatives like 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide has surged, driven by their applications in drug discovery. The fluoro and chloro substituents improve metabolic stability and bioavailability, key factors in the development of new therapeutics. This compound is often explored in the context of anti-inflammatory and antimicrobial agents, aligning with current trends in addressing antibiotic resistance and chronic diseases.
From a synthetic perspective, 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide is typically prepared via multi-step organic reactions, including cyclization and sulfonylation. Its purity and yield are critical for industrial-scale production, where advanced analytical techniques like HPLC and NMR are employed for quality control. The compound's stability under various conditions makes it suitable for long-term storage and transportation.
The agrochemical industry also shows interest in pyrazole sulfonamides due to their potential as herbicides or pesticides. The 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide structure offers a balance between efficacy and environmental safety, a growing concern among regulators and consumers. Researchers are investigating its mode of action to develop next-generation crop protection solutions with minimal ecological impact.
Market analysts highlight the increasing patent filings related to sulfonamide-based compounds, including 2639449-44-6, as pharmaceutical companies seek to expand their intellectual property portfolios. The rise of personalized medicine and targeted therapies has further propelled research into structurally diverse molecules like this pyrazole derivative. Its compatibility with combinatorial chemistry approaches makes it attractive for high-throughput screening programs.
For researchers working with 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide, proper handling and storage are essential to maintain its integrity. While not classified as hazardous under standard regulations, appropriate laboratory practices should be followed. The compound is typically supplied as a crystalline solid with defined solubility profiles in common organic solvents, facilitating its use in various experimental setups.
Looking ahead, the scientific community anticipates broader applications for 2639449-44-6 as understanding of its physicochemical properties deepens. Computational chemistry and molecular modeling are playing an increasingly important role in predicting its behavior in complex biological systems. This aligns with the pharmaceutical industry's shift toward in silico drug design to accelerate development timelines.
In conclusion, 5-chloro-3-ethyl-1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamide represents a compelling case study in modern medicinal chemistry. Its structural features and demonstrated bioactivity make it a versatile building block for researchers across multiple disciplines. As synthetic methodologies advance and biological targets are elucidated, this compound is poised to contribute significantly to innovations in healthcare and agriculture.
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